![molecular formula C9H17N B2550548 螺[3.5]壬烷-5-胺 CAS No. 1554223-36-7](/img/structure/B2550548.png)

螺[3.5]壬烷-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis of Spiro[3.5]nonan-5-amine

Spiro[3.5]nonan-5-amine is a compound that can be synthesized through various methods, often involving multi-step reactions to create the spirocyclic structure. The synthesis of related spiro-fused compounds has been described using β-aryl pyrrolidines, which are synthesized through a three-step methodology including Knoevenagel condensation, 1,3-dipolar cycloaddition, and nitrile reduction . Another method for synthesizing spiro compounds involves a three-component reaction catalyzed by L-proline in water, which is an environmentally friendly approach . Although these methods do not directly describe the synthesis of Spiro[3.5]nonan-5-amine, they provide insight into the types of reactions that could be adapted for its synthesis.

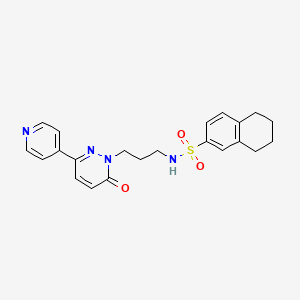

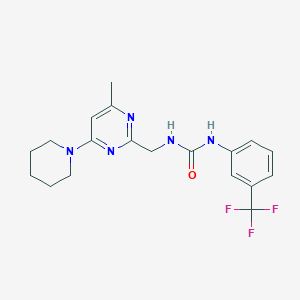

Molecular Structure Analysis

The molecular structure of spiro compounds like Spiro[3.5]nonan-5-amine typically features a spirocyclic framework, which is a bicyclic system where two rings are joined at a single carbon atom. This spiro junction can impart unique stereochemical and physicochemical properties to the molecule . The synthesis of related spiro compounds has been achieved with high diastereo- and enantioselectivities, indicating the potential for creating well-defined chiral centers in such structures .

Chemical Reactions Analysis

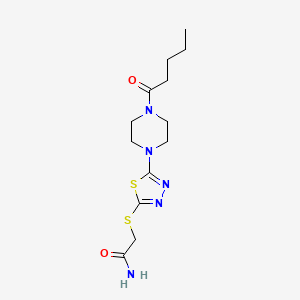

Spiro compounds can participate in various chemical reactions, depending on their functional groups and the overall molecular framework. For instance, spirohydantoins have been used to synthesize non-protein amino acids through alkaline hydrolysis . Additionally, spiro[chroman-3,3'-indolin]-2'-ones have been transformed into functionalized spiranes through reactions such as Wittig, TCRA, acetal protection, and reduction . These transformations highlight the versatility of spiro compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are influenced by their three-dimensional structure and the presence of multiple stereocenters. For example, spiro[piperidine-2,2'-adamantane] derivatives have shown potent anti-influenza A activity, demonstrating the biological relevance of spirocyclic amines . The sp3-rich frameworks of spiro- and bridged bicyclic structures offer unique physicochemical properties, which can be precisely tailored by the position of substituent groups .

科学研究应用

催化与合成:

- 螺[3.5]壬烷-5-胺等螺化合物用于有机催化不对称杂环多米诺反应,如 Knoevenagel/Diels-Alder/差向异构化序列。此过程能够合成对称和非对称的苯并稠合中心多喹烷合成子,具有高的非对映选择性和中等的对映选择性 (Ramachary 等,2004).

药物研究:

- 螺化合物已被合成并评估其抗病毒活性。某些氨基金刚烷衍生物(结构上与螺[3.5]壬烷-5-胺相关)已显示出对甲型流感病毒的功效 (Kolocouris 等,1994).

- 另一项研究重点是螺哌嗪的合成及其对甲型流感 H3N2 病毒的体外活性,表明螺化合物在开发抗流感药物中具有相关性 (Fytas 等,2010).

材料科学:

- 螺化合物是开发新型聚酰亚胺的组成部分,新型聚酰亚胺具有高有机溶解性和光学透明性等独特性能。这些材料在电子和光学领域具有潜在应用 (Zhang 等,2010).

分析化学:

- 螺化合物已被用于开发用于钢腐蚀早期检测的智能指示剂。这些化合物的“开启”荧光特性对于工业应用中的无损检测很有价值 (Augustyniak 等,2009).

- 结构与螺[3.5]壬烷-5-胺相似的螺吡喃衍生物已被用作环境和生物成像领域的检测器和荧光探针,特别是用于识别胺 (Xue 等,2020).

属性

IUPAC Name |

spiro[3.5]nonan-9-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c10-8-4-1-2-5-9(8)6-3-7-9/h8H,1-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVJDJBEPMCYAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCC2)C(C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2550470.png)

![[2-(4-Methoxy-phenyl)-ethyl]-pyridin-2-yl-methylamine oxalate](/img/structure/B2550473.png)

![[(3-Chloro-4-fluorophenyl)[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]formonitrile](/img/structure/B2550480.png)

![N-[4-({4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)phenyl]acetamide](/img/structure/B2550484.png)

![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2550486.png)

![(1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2550487.png)

![6-(4-methoxyphenyl)-N-(4-(trifluoromethoxy)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2550488.png)